molecular formula C19H19N5O3 B2384806 3-{2-oxo-2-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2415455-03-5

3-{2-oxo-2-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2384806
CAS No.: 2415455-03-5
M. Wt: 365.393
InChI Key: PXAXUFTZYROEKY-UHFFFAOYSA-N
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Description

3-{2-oxo-2-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that features a unique structure combining benzoxazole, pyrazine, and pyrrolopyrrole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-oxo-2-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one typically involves multi-step reactions. One common approach includes the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Construction of the Pyrrolopyrrole Moiety: This involves the reaction of pyrrole derivatives with suitable reagents to form the hexahydropyrrolo[3,4-c]pyrrole structure.

    Coupling with Benzoxazole: The final step involves coupling the synthesized pyrazine and pyrrolopyrrole intermediates with benzoxazole under specific reaction conditions, such as the use of catalysts and solvents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-{2-oxo-2-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-{2-oxo-2-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{2-oxo-2-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-oxo-2-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its combination of benzoxazole, pyrazine, and pyrrolopyrrole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-[2-oxo-2-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c25-18(12-24-15-3-1-2-4-16(15)27-19(24)26)23-10-13-8-22(9-14(13)11-23)17-7-20-5-6-21-17/h1-7,13-14H,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAXUFTZYROEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NC=CN=C3)C(=O)CN4C5=CC=CC=C5OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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